molecular formula C6H4N2OS B4333660 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 32278-54-9

5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B4333660
CAS No.: 32278-54-9
M. Wt: 152.18 g/mol
InChI Key: UEZROEGYRDHMRV-UHFFFAOYSA-N
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Description

5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C6H4N2OS and its molecular weight is 152.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 152.00443393 g/mol and the complexity rating of the compound is 267. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 607397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antitubercular Activities

5H-Thiazolo[3,2-a]pyrimidin-5-ones have been synthesized and evaluated for their potential antibacterial and antitubercular activities. The synthesis involves thiophene ring closure and various modifications to produce compounds with significant antibacterial and antitubercular properties (Cai et al., 2016).

Synthesis Methodologies

The compound has been synthesized through various methods, including regioselective synthesis from Morita-Baylis-Hillman adduct acetates under solvent-free and base-free conditions, demonstrating good to excellent yields with high regioselectivity (Zhong et al., 2009).

Antiproliferative Activity and Molecular Docking

A class of thiazole/benzothiazole fused pyranopyrimidine derivatives, including 5H-thiazolo[3,2-a]pyrimidin-5-ones, have shown antiproliferative activity against various cancer cell lines. Molecular docking studies indicate these molecules bind selectively in the colchicine binding site of tubulin polymer, suggestingtheir potential as anticancer agents (Nagaraju et al., 2020).

Efficient Synthesis under Microwave Irradiation

An efficient synthesis method of new thiazolopyrimidinones, including 5H-thiazolo[3,2-a]pyrimidin-5-ones, under microwave irradiation has been developed. This method provides a way to produce potentially bioactive compounds efficiently (Djekou et al., 2006).

Synthesis and Biological Evaluation as 5-HT2A Receptor Antagonists

Novel derivatives of 5H-thiazolo[3,2-a]pyrimidin-5-ones have been synthesized and evaluated as 5-HT2A receptor antagonists. These compounds were tested for their antagonistic activity, revealing their potential in neurological applications (Awadallah, 2008).

Mechanism of Action

Target of Action

5H-Thiazolo[3,2-a]pyrimidin-5-one, also known as 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, has been found to interact with several targets. It has been evaluated for its antagonistic activity on 5-HT2A receptors . These receptors are a subtype of the serotonin receptors and play a significant role in the neurotransmission of serotonin in the central nervous system .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is synthesized by the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to sulfonic acid derivatives occurs .

Biochemical Pathways

The compound affects several biochemical pathways. As a potential purine antagonist, it can interfere with the functioning of biologically active molecules . It has been associated with a diverse range of biological activities such as anti-inflammatory, antihypertensive, antifungal, antibacterial, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, antitubercular, glutamate receptor antagonistic, and group II metabotropic glutamate receptor antagonist activities .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. Some derivatives of 5H-Thiazolo[3,2-a]pyrimidin-5-one have shown significant antibacterial and antitubercular activities . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its diverse range of biological activities .

Action Environment

The action of 5H-Thiazolo[3,2-a]pyrimidin-5-one can be influenced by various environmental factors. Factors such as temperature can affect the compound’s synthesis and cyclization reactions Additionally, the compound’s stability, efficacy, and action may be influenced by the biological environment in which it is present

Biochemical Analysis

Biochemical Properties

5H-thiazolo[3,2-a]pyrimidin-5-one has been found to interact with various enzymes, proteins, and other biomolecules. It has been consistently regarded as a structural analog of biogenic purine bases and can be considered as potential purine antagonists . The compound has been evaluated for its preliminary in vitro antibacterial activity against some Gram-positive and Gram-negative bacteria and screened for antitubercular activity against Mycobacterium tuberculosis .

Cellular Effects

Some studies have shown that it has significant antibacterial and antitubercular activities , indicating that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is synthesized through cyclization reactions of S-alkylated derivatives in concentrated H2SO4 .

Metabolic Pathways

It is known that the compound can interact with various enzymes or cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that the compound can interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZROEGYRDHMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300584
Record name 5H-Thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32278-54-9
Record name 5H-Thiazolo[3,2-a]pyrimidin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32278-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic route to obtain 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives?

A1: A common method involves reacting 2-aminothiazoles with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) [, ]. This method offers a direct route to the desired compounds. Alternatively, a two-step approach can be employed. First, 2-aminothiazoles are condensed with ethyl acetoacetate to form Schiff bases. Subsequently, these Schiff bases are cyclized using PPA and phosphorus oxychloride (POCl3) to yield the final this compound derivatives [].

Q2: Can you provide an example of a specific this compound derivative synthesis?

A2: Certainly. One example focuses on synthesizing 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones []. These derivatives are synthesized by reacting 3-(2-amino-4-thiazolyl)coumarins with ethyl acetoacetate, utilizing either the one-step PPA-mediated reaction or the two-step Schiff base formation followed by cyclization.

Q3: Are there alternative synthetic approaches for this compound derivatives?

A3: While the provided research focuses on utilizing ethyl acetoacetate, the reaction principle could potentially be extended to other β-keto esters. Exploring various β-keto esters with different substituents could lead to the synthesis of a broader range of this compound derivatives with diverse structural features.

Q4: What analytical techniques are employed to confirm the structure of the synthesized compounds?

A4: The synthesized this compound derivatives are typically characterized using a combination of analytical and spectral data []. This includes techniques such as elemental analysis to confirm the molecular formula, and spectroscopic methods like IR, NMR (1H and 13C), and mass spectrometry to elucidate the structure.

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